

The Sesquiterpenoid Patchoulane: A Technical Overview of its Molecular Characteristics and Analysis

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Compound of Interest

Compound Name: Patchoulane

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This technical guide provides a detailed overview of the molecular properties of **patchoulane**, a notable sesquiterpenoid. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth data on its chemical formula and molecular weight. Furthermore, it outlines key experimental protocols for the structural elucidation of sesquiterpenes and presents a visualization of a relevant biosynthetic pathway.

Core Molecular Data

Patchoulane is a sesquiterpenoid hydrocarbon. Its fundamental molecular characteristics are summarized in the table below, providing a clear reference for researchers.

Property	Value	Citation
Molecular Formula	C ₁₅ H ₂₆	[1]
Molecular Weight	206.37 g/mol	[1]
IUPAC Name	4,10,11,11-tetramethyltricyclo[5.3.1.0 ¹⁵]undecane	
CAS Number	19078-35-4	[1]

Experimental Protocols for Structural Elucidation

The definitive identification and structural analysis of **patchoulane** and related sesquiterpenes rely on a combination of chromatographic and spectroscopic techniques. The following protocols provide a generalized framework for these experimental approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like sesquiterpenes within a complex mixture.

1. Sample Preparation:

- For solid samples, such as plant material, extraction is typically performed using a suitable organic solvent like methanol.[2] The process can be enhanced by sonication to ensure efficient extraction of the target analytes.[2]
- The resulting extract is filtered to remove solid debris and then concentrated, often using a rotary evaporator at a controlled temperature (e.g., not exceeding 40°C).[2]

2. GC-MS Instrumentation and Conditions:

- Injector: A splitless injection mode is commonly used, with an injector temperature set to approximately 260°C.

- **Capillary Column:** A column such as a CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 μ m film thickness) is suitable for separating sesquiterpenes.
- **Oven Temperature Program:** A typical temperature program starts at 45°C, holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a controlled rate to facilitate the elution of compounds with different boiling points.
- **Carrier Gas:** Helium is commonly used as the carrier gas at a constant pressure.
- **Mass Spectrometer:** The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of 40–200 to detect the characteristic fragmentation patterns of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the de novo structural elucidation of purified compounds, providing detailed information about the carbon-hydrogen framework.

1. Sample Preparation:

- A purified sample of the sesquiterpene is dissolved in a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , DMSO- d_6).
- An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.

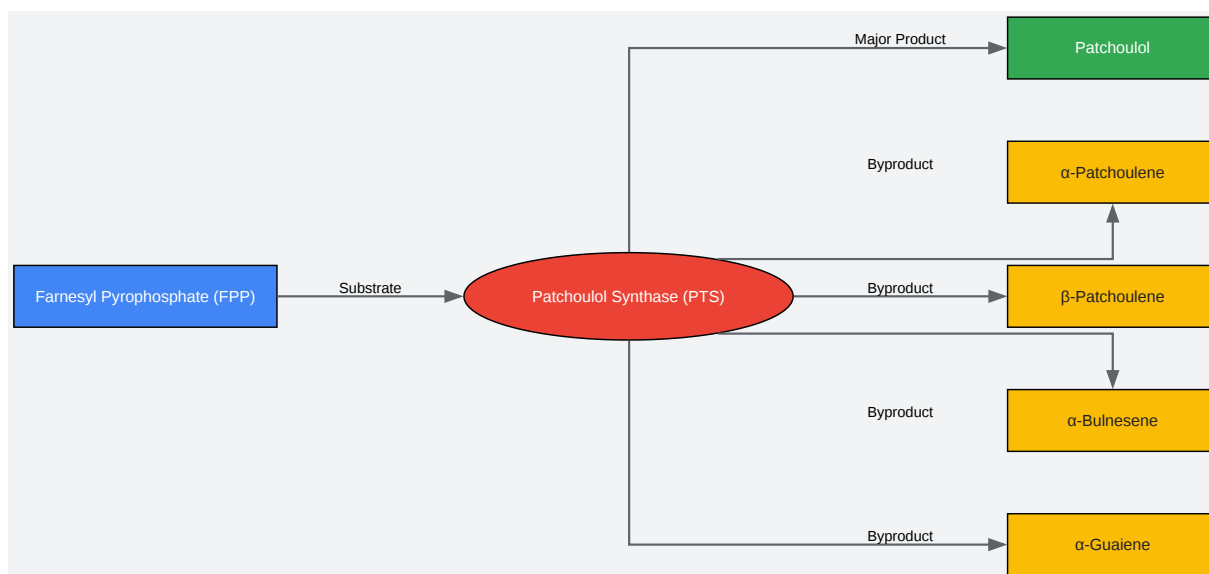
2. NMR Experiments:

- **1D NMR:** ^1H and ^{13}C NMR spectra are acquired to determine the number and types of proton and carbon environments in the molecule.
- **2D NMR:** A suite of two-dimensional NMR experiments is crucial for establishing the complete molecular structure:
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings, revealing adjacent protons in the structure.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for connecting different parts of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.^[2]

Biosynthetic Pathway Visualization

Patchoulane belongs to the large family of sesquiterpenoids, which are synthesized in plants from the common precursor farnesyl pyrophosphate (FPP). The enzyme patchoulol synthase (PTS), a sesquiterpene cyclase, catalyzes the complex cyclization of FPP to form not only the well-known patchoulol but also a variety of other sesquiterpenes.^{[1][3]} The following diagram illustrates this crucial step in sesquiterpene biosynthesis.



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Biosynthesis of patchoulol and other sesquiterpenes from FPP.

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References

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